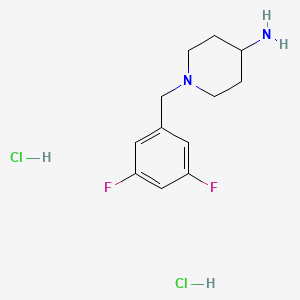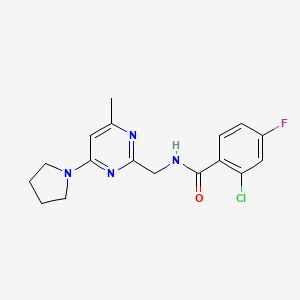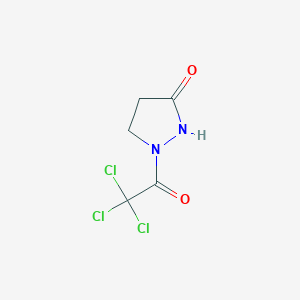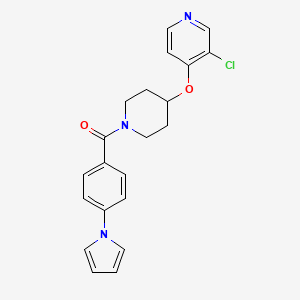
4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzodiazepine ring, a nitro group, a chloro group, and a benzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzodiazepines are generally lipophilic and can cross the blood-brain barrier .Scientific Research Applications
Clonazepam: Pharmacological Properties and Therapeutic Efficacy
Clonazepam is a benzodiazepine with a broad spectrum of antiepileptic activity, effective in many patients resistant to other antiepileptic drugs. Its primary uses include treatment for status epilepticus, minor motor seizures of childhood, including petit mal absences, Lennox-Gastaut syndrome, and infantile spasms. Clonazepam is also effective in psychomotor and myoclonic epilepsies. Despite its efficacy, side effects like drowsiness, fatigue, ataxia, and others are common, but these usually diminish with continued therapy. The pharmacodynamic studies highlight clonazepam's ability to raise the seizure threshold and display a broad spectrum of activity against various convulsants. Therapeutic trials have shown its effectiveness in treating various types of epilepsy, including petit mal and refractory grand mal epilepsy. It is noteworthy that initial success with clonazepam can be followed by loss of effect, which can often be restored by temporary interruption and re-institution of treatment (R. M. Finder, R. N. Brogden, T. Speight, G. Avery, 1976).
Synthetic Aspects of Benzodiazepines
The synthetic strategies of 1,4- and 1,5-benzodiazepines, including those using o-phenylenediamine as a precursor, have been extensively studied. These compounds play a significant role in medicinal chemistry due to their biological activities such as anticonvulsion, anti-anxiety, sedation, and as hypnotics. Over recent years, researchers have developed valuable approaches for their synthesis, highlighting the importance of benzodiazepines in pharmaceutical applications (Sunita Teli, Pankaj Teli, Shivani Soni, Nusrat Sahiba, S. Agarwal, 2023).
Future Directions
properties
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4/c23-18-8-7-15(27(30)31)11-16(18)22(29)26-12-20(28)25-19-9-6-14(24)10-17(19)21(26)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKYKEANVNWMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)
![3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479592.png)


![N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2479598.png)

![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479604.png)



